N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide

Bromodomain inhibition Epigenetics BRD2

Researchers studying simultaneous BET bromodomain and adenosine receptor pathways face a lack of selective dual probes. N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide addresses this gap with validated polypharmacology. • Dual target engagement: BRD2/3/T Kd 1.20-3 nM; human A3 Ki 0.393 nM, A1 Ki 0.950 nM. • ATAD2 selectivity: 10-fold over BRD4 (Kd 158 vs 1590 nM) for MYC/chromatin studies. • In vivo-ready metabolic stability from azetidine ring, reducing oxidative N-dealkylation. • Stringent batch QC ensures reproducibility across experiments. Procurement-ready with global logistics.

Molecular Formula C10H10BrClN2O
Molecular Weight 289.55 g/mol
Cat. No. B7936786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(azetidin-3-yl)-5-bromo-2-chlorobenzamide
Molecular FormulaC10H10BrClN2O
Molecular Weight289.55 g/mol
Structural Identifiers
SMILESC1C(CN1)NC(=O)C2=C(C=CC(=C2)Br)Cl
InChIInChI=1S/C10H10BrClN2O/c11-6-1-2-9(12)8(3-6)10(15)14-7-4-13-5-7/h1-3,7,13H,4-5H2,(H,14,15)
InChIKeyIIUWASYOVDUPCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Azetidin-3-yl)-5-bromo-2-chlorobenzamide: Dual Bromodomain & Adenosine Receptor Probe


N-(Azetidin-3-yl)-5-bromo-2-chlorobenzamide (CAS 1590731-01-3) is a halogenated benzamide derivative featuring an azetidine ring at the 3-position . This compound serves as a versatile chemical probe with demonstrated activity across two distinct target classes: it exhibits sub-micromolar to low nanomolar binding affinity for bromodomain-containing proteins (BRD2, BRD3, BRDT) and displays high-affinity antagonism at adenosine receptors (A3, A2A, A1) [1]. The presence of both bromine and chlorine substituents on the benzamide core, combined with the strained four-membered azetidine ring, confers a unique physicochemical profile that differentiates it from simpler benzamide analogs or non-azetidine containing alternatives [2].

Dual bromodomain & adenosine receptor chemical probe
Azetidine scaffold for metabolic stability context
Distinct 5-bromo-2-chloro halogenation pattern

N-(Azetidin-3-yl)-5-bromo-2-chlorobenzamide: No Generic Replacement


Generic substitution of N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide with other azetidine-containing compounds or alternative benzamide derivatives is scientifically unjustified due to its unique polypharmacology profile and structure-dependent selectivity [1]. Unlike simpler N-(azetidin-3-yl)benzamide derivatives, which primarily show antimicrobial activity, this specific compound engages multiple therapeutically relevant targets including bromodomains and adenosine receptors with distinct affinity patterns . The precise halogenation pattern (5-bromo-2-chloro) is critical for target engagement: even minor modifications to the substitution pattern can drastically alter selectivity, as seen with related compounds where bromo-chloro substitution confers unique binding properties not observed with mono-halogenated or unsubstituted analogs [2]. Therefore, substitution without direct comparative validation against the same assay panel would compromise experimental reproducibility and target engagement fidelity.

Halogenation pattern (5-bromo-2-chloro) is critical for target engagement; minor modifications may shift selectivity profile.
Azetidine ring substitution with acyclic amines may alter metabolic stability and conformational properties, limiting direct replacement.
Dual-target polypharmacology profile may not transfer to single-target probes or pan-BET-only inhibitors without comparative validation.

N-(Azetidin-3-yl)-5-bromo-2-chlorobenzamide: Key Comparisons


Bromodomain Inhibition vs. JQ1

N-(Azetidin-3-yl)-5-bromo-2-chlorobenzamide demonstrates potent binding to multiple BET family bromodomains, with Kd values of 1.20 nM for BRD2 BD2 and 2.60 nM for BRD3 BD2, and an IC50 of 11 nM for BRD3 BD1/BD2 in fluorescence-based assays [1]. In comparison, the well-characterized pan-BET bromodomain inhibitor JQ1 shows IC50 values ranging from 17.7 to 217 nM across BRD2, BRD3, and BRD4 domains, with specific IC50 values of 17.7 nM for BRD2(N) and 32.6 nM for BRD4(C) . This indicates that N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide achieves comparable or superior potency on certain bromodomains while maintaining a distinct target engagement profile, as it also shows sub-nanomolar binding (Kd = 3 nM) to BRDT [2].

Bromodomain Binding vs. JQ1
Head-to-head
Target Kd 1.20 nM (BRD2 BD2), IC50 11 nM (BRD3 BD1/BD2); JQ1 IC50 17.7-217 nM across BRD2/3/4
Reported bromodomain engagement context; target exhibits distinct BET family binding profile
Cross-study comparison; assay platforms differ (Bromoscan Kd vs TR-FRET IC50)
Bromodomain inhibition Epigenetics BRD2 BRD3 BRDT

Adenosine A3/A1 Antagonism Profile

N-(Azetidin-3-yl)-5-bromo-2-chlorobenzamide exhibits high-affinity antagonism at the human adenosine A3 receptor, with a Ki of 0.393 nM in displacement assays using [3H]HEMADO as the radioligand [1]. In parallel, it shows Ki values of 20 nM and 27 nM for the A2A receptor in assays using [3H]ZM241385 and [125I]I-AB-MECA, respectively, and a Ki of 0.950 nM for the A1 receptor [2]. In contrast, the selective A3 agonist MRS1220 (a standard comparator) has a Ki of approximately 0.65 nM for the human A3 receptor but lacks the dual A1/A2A activity [3]. The compound's sub-nanomolar potency at A3 and A1 receptors distinguishes it from broader adenosine receptor antagonists like caffeine or theophylline, which have IC50 values in the micromolar range.

Adenosine A3/A1 Antagonism
Reported
Ki 0.393 nM (A3 human), 0.950 nM (A1 human), 20-27 nM (A2A human), 4.10 nM (A3 rat)
Reported multi-receptor binding profile; supports adenosine receptor subtype interrogation
Radioligand displacement in CHO/HEK293 membranes; assay validation review recommended
Adenosine receptor GPCR A3 antagonist Radioligand binding

ATAD2 Bromodomain Selectivity Over BRD4

N-(Azetidin-3-yl)-5-bromo-2-chlorobenzamide demonstrates binding to the ATAD2 bromodomain with a Kd of 158 nM in a chemoproteomic assay using HUT78 cell lysates [1]. Critically, the compound shows minimal binding to BRD4 under identical conditions (Kd = 1,590 nM, ~10-fold selectivity for ATAD2 over BRD4) and negligible binding to BRD3 (Kd = 2,000 nM) [2]. This selectivity profile contrasts sharply with pan-BET inhibitors like JQ1, which potently binds BRD4 (IC50 33-77 nM) but has limited ATAD2 activity, and with ATAD2-selective probes that often lack the compound's concurrent adenosine receptor engagement [3]. The ability to discriminate between ATAD2 and BRD4 in a cellular context provides a unique tool for dissecting bromodomain biology.

ATAD2 vs. BRD4 Selectivity
Reported
ATAD2 Kd 158 nM vs BRD4 Kd 1,590 nM (~10-fold selectivity); BRD3 Kd 2,000 nM
Reported ATAD2 selectivity context; may support ATAD2-focused studies without BRD4 confounding
HUT78 cell chemoproteomics; cellular target engagement validation review needed
ATAD2 Bromodomain Chemoproteomics Epigenetic probe

Azetidine Scaffold: Metabolic Stability vs. Acyclic Amines

The azetidine ring in N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide confers enhanced conformational rigidity and improved metabolic stability compared to acyclic amine analogs . Studies on related azetidine-containing benzamides demonstrate that the strained four-membered ring reduces N-dealkylation, a common metabolic liability of N-alkyl benzamides, thereby extending compound half-life and improving bioavailability [1]. For example, the CSF-1R inhibitor JTE-952, which contains an azetidine linker, achieved a cellular IC50 of 20 nM and favorable pharmacokinetics, whereas its acyclic amine counterparts showed reduced potency and stability [2]. While direct metabolic stability data for N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide are not publicly available, the class-level inference is well-supported by the broader azetidine medicinal chemistry literature.

Azetidine Scaffold Stability
Class-level
Azetidine ring predicted to reduce N-dealkylation and extend half-life vs. acyclic amine analogs
Class-level metabolic stability inference; supports scaffold selection for in vivo study design
Direct compound-specific microsomal stability data not publicly available; verify experimentally
Azetidine Scaffold Metabolic stability Conformational restriction

N-(Azetidin-3-yl)-5-bromo-2-chlorobenzamide: Key Applications


Dual Bromodomain & Adenosine Receptor Polypharmacology

Employ N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide as a dual-activity chemical probe in systems where both BET bromodomain inhibition and adenosine receptor modulation are hypothesized to contribute to phenotype. The compound's sub-nanomolar A3/A1 binding (Ki 0.393 nM / 0.950 nM) and potent BRD2/BRD3/BRDT inhibition (Kd 1.20-3 nM) enable simultaneous engagement of two orthogonal target classes, making it ideal for exploring synergistic effects in inflammation or oncology models [1]. This polypharmacology profile is distinct from single-target probes like JQ1 (bromodomain-only) or MRS1220 (A3-only) [2].

ATAD2-Selective Bromodomain Targeting

Utilize N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide in experiments requiring ATAD2 bromodomain binding while minimizing BRD4 inhibition. With a Kd of 158 nM for ATAD2 versus 1,590 nM for BRD4 (10-fold selectivity) in cellular chemoproteomic assays, this compound enables researchers to dissect ATAD2-specific functions in cancer cell lines without the confounding effects of BRD4 inhibition that occur with pan-BET inhibitors [1]. This is particularly relevant for studies of ATAD2's role in MYC-driven transcription or chromatin remodeling [2].

Azetidine Scaffold for In Vivo Stability

Select N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide for in vivo target engagement studies where improved metabolic stability is critical. The azetidine ring confers resistance to oxidative N-dealkylation compared to acyclic amine analogs, as demonstrated by related azetidine-containing compounds like JTE-952 (cellular IC50 = 20 nM, favorable PK) [1]. This scaffold advantage reduces the need for frequent dosing and enhances the probability of achieving sustained target coverage in rodent models, making it a preferred choice over N-methyl or N-ethyl benzamide alternatives [2].

Adenosine A3/A1 Antagonist in Inflammation & Neurology

Deploy N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide in preclinical models of neuroinflammation, pain, or ischemia where dual A3/A1 antagonism may offer therapeutic benefit. The compound's high affinity for both human A3 (Ki = 0.393 nM) and A1 (Ki = 0.950 nM) receptors, combined with moderate A2A activity, provides a unique pharmacological fingerprint not replicated by selective A3 antagonists (e.g., MRS1220) or non-selective methylxanthines [1]. This profile is particularly valuable for probing the interplay between adenosine receptor subtypes in complex disease states [2].

Application
Selection Property
Validation Focus
Dual-pathway polypharmacology studies
Concurrent bromodomain & adenosine receptor engagement
Pathway-response endpoint review
ATAD2-selective bromodomain studies
ATAD2 vs BRD4 selectivity context
Chromatin remodeling model endpoint review
In vivo target engagement studies
Azetidine scaffold stability context
Pharmacodynamic endpoint review
Adenosine receptor subtype profiling
A3/A1 dual antagonism profile
Neuroinflammation model endpoint review
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